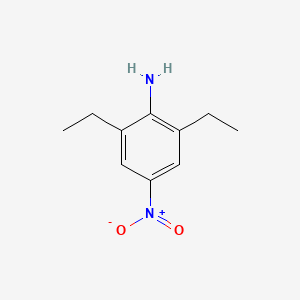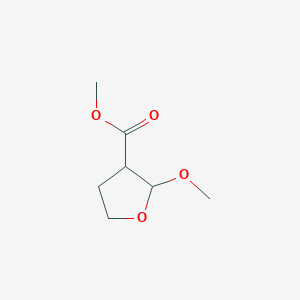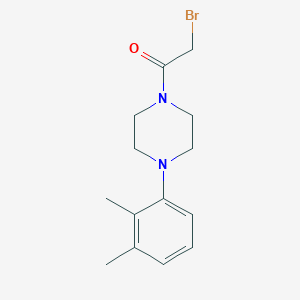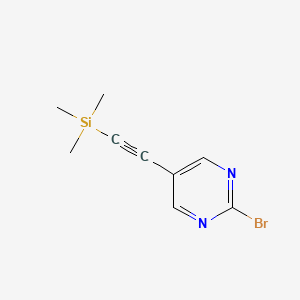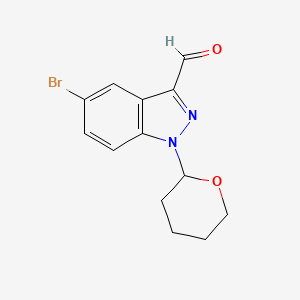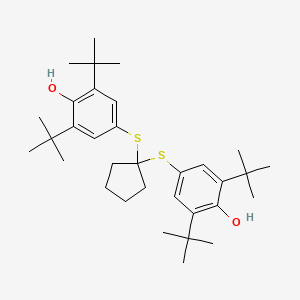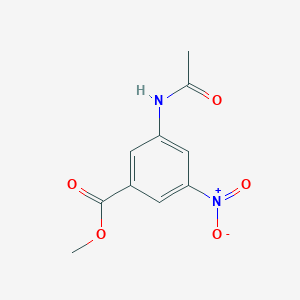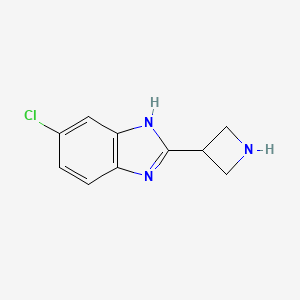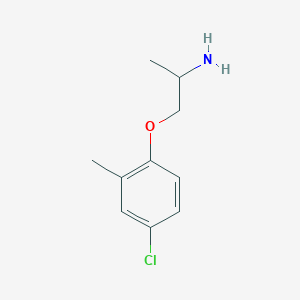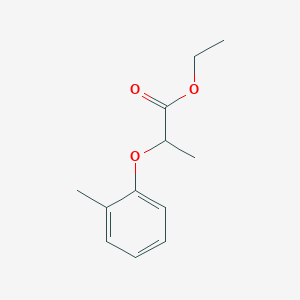
Ethyl 2-(2-methylphenoxy)propanoate
Descripción general
Descripción
Ethyl 2-(2-methylphenoxy)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 2-methylphenol (o-cresol) and propionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylphenoxy)propionate typically involves the esterification of 2-methylphenol with propionic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-methylphenol+propionic acidacid catalystethyl 2-(2-methylphenoxy)propionate+water
Industrial Production Methods
In industrial settings, the production of ethyl 2-(2-methylphenoxy)propionate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is typically distilled to separate the desired ester from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-methylphenoxyacetic acid or 2-methylphenoxyacetone.
Reduction: Formation of 2-(2-methylphenoxy)propanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-methylphenoxy)propionate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Ethyl 2-(2-methylphenoxy)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloro-2-methylphenoxy)propionate: Known for its herbicidal properties.
Ethyl 2-(2,4-dichlorophenoxy)propionate: Another herbicide with a different substitution pattern on the aromatic ring.
Ethyl 2-(2-bromomethylphenoxy)acetate: Studied for its electrochemical reduction properties.
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological activities.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
ethyl 2-(2-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3 |
Clave InChI |
SLUUHAFCXRVNPS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=CC=C1C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
